Superior Oral Absorption Compared to Parent Isoflavones Daidzein and Genistein
3-(4-Hydroxy-phenyl)-chroman-4,7-diol (trans-THD) demonstrates substantially higher oral absorption than its parent isoflavones, a critical differentiator for in vivo applications. A human clinical trial directly measured the absorption of orally administered trans-THD at over 80%, a figure that significantly exceeds the typically reported absorption rates for daidzein and genistein [1]. This improved bioavailability is a key factor in its selection for studies requiring systemic exposure.
| Evidence Dimension | Oral Absorption Rate |
|---|---|
| Target Compound Data | >80% |
| Comparator Or Baseline | Parent isoflavones (e.g., daidzein, genistein) |
| Quantified Difference | Substantially exceeded that of parent isoflavones [1] |
| Conditions | Human clinical trial; 1g daily oral dose of trans-THD for 5 weeks in overweight men and postmenopausal women |
Why This Matters
Procurement of this compound for in vivo studies ensures reliable systemic exposure, avoiding the high inter-individual variability and low bioavailability that can confound research with its parent isoflavones.
- [1] Nestel, P., Fujii, A., & Zhang, L. (2007). An isoflavone metabolite reduces arterial stiffness and blood pressure in overweight men and postmenopausal women. Atherosclerosis, 192(1), 184-189. View Source
